6-Bromo-8-chloro-3,4-dihydroquinolin-2(1H)-one
Overview
Description
6-Bromo-8-chloro-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features bromine and chlorine substituents, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-chloro-3,4-dihydroquinolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes:
Halogenation: Introduction of bromine and chlorine atoms into the quinoline ring.
Cyclization: Formation of the dihydroquinolinone structure through cyclization reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often use catalysts and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 6-Bromo-8-chloro-3,4-dihydroquinolin-2(1H)-one can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may exhibit similar properties and be used in the development of new therapeutic agents.
Medicine
In medicine, derivatives of quinoline are often explored for their potential as drugs. This compound could be investigated for its pharmacological properties and therapeutic potential.
Industry
Industrially, quinoline derivatives are used in the production of dyes, agrochemicals, and other specialty chemicals. This compound may find applications in these areas as well.
Mechanism of Action
The mechanism of action of 6-Bromo-8-chloro-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of bromine and chlorine atoms may enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromoquinolin-2(1H)-one
- 8-Chloroquinolin-2(1H)-one
- 3,4-Dihydroquinolin-2(1H)-one
Uniqueness
6-Bromo-8-chloro-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity compared to other quinoline derivatives.
Biological Activity
6-Bromo-8-chloro-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article examines its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula C9H7BrClN and a molecular weight of 256.52 g/mol. The presence of bromine and chlorine substituents in its structure contributes to its unique reactivity and biological properties. The quinolinone framework is significant in medicinal chemistry due to its prevalence in various bioactive compounds.
Enzyme Interaction
This compound interacts with several enzymes, influencing metabolic pathways. It has been shown to inhibit specific enzymes involved in cellular metabolism, which can lead to altered energy production and metabolic flux within cells.
Cellular Effects
The compound modulates cell signaling pathways and gene expression, impacting cellular functions. For instance, it can alter the expression of genes associated with proliferation and apoptosis, suggesting potential applications in cancer therapy .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 5.3 to 6.4 µg/mL .
Anticancer Activity
Research indicates that this compound possesses anticancer properties. In vitro studies have shown cytotoxic effects against several cancer cell lines, including murine leukemia P-388 cells, with an IC50 value of 2.56 µg/mL . The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various quinoline derivatives, including this compound. Results indicated strong activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
- Cytotoxicity Against Cancer Cells : In a comparative study of quinoline derivatives, this compound was found to be one of the most potent compounds against human cervical carcinoma HeLa cells, highlighting its potential in cancer therapeutics.
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
6-Bromo-3,4-dihydroquinolin-2(1H)-one | Lacks chlorine | Moderate antimicrobial | Different biological profile |
6-Bromo-8-methyl-3,4-dihydroquinolin-2(1H)-one | Methyl group at position 8 | Anticancer activity | Enhanced reactivity due to methylation |
6-Bromo-7-fluoroquinolin-2(1H)-one | Fluorine instead of chlorine | Antiviral properties | Different halogen substitution |
Properties
IUPAC Name |
6-bromo-8-chloro-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h3-4H,1-2H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVBXVQQLCGEAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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